molecular formula C10H11NO4 B11893941 2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 721386-72-7

2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B11893941
CAS No.: 721386-72-7
M. Wt: 209.20 g/mol
InChI Key: HVXKZFHBZHVJGF-UHFFFAOYSA-N
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Description

2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is a complex organic compound with a unique structure that includes both amino and hydroxyl functional groups. This compound is part of the indene family, which is known for its diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis to replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid apart is its specific combination of amino and hydroxyl groups, which confer unique chemical properties and potential applications. This makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

721386-72-7

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-amino-4,5-dihydroxy-1,3-dihydroindene-2-carboxylic acid

InChI

InChI=1S/C10H11NO4/c11-10(9(14)15)3-5-1-2-7(12)8(13)6(5)4-10/h1-2,12-13H,3-4,11H2,(H,14,15)

InChI Key

HVXKZFHBZHVJGF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC1(C(=O)O)N)C(=C(C=C2)O)O

Origin of Product

United States

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